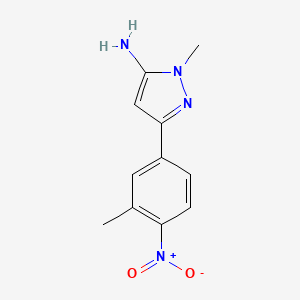![molecular formula C14H15N B15310696 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and an amine group is attached to the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-dimethylbiphenyl, which can be prepared through various methods, including the Gomberg reaction or the thermal decomposition of diaroyl peroxides.
Amination: The introduction of the amine group at the 3 position can be achieved through nitration followed by reduction. For example, nitration of 4,4’-dimethylbiphenyl can produce 4,4’-dimethyl-3-nitrobiphenyl, which is then reduced to 4,4’-dimethyl-[1,1’-biphenyl]-3-amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and cost-effectiveness.
化学反応の分析
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various reduced amine derivatives.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:
Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.
類似化合物との比較
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-2-amine: Similar structure but with the amine group at the 2 position, leading to different reactivity and properties.
4,4’-Dimethyl-[1,1’-biphenyl]-4-amine: Amine group at the 4 position, affecting its chemical behavior and applications
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
2-methyl-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChIキー |
KRBUSDMYKXGCNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


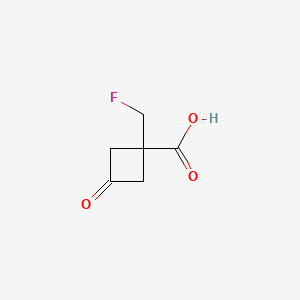
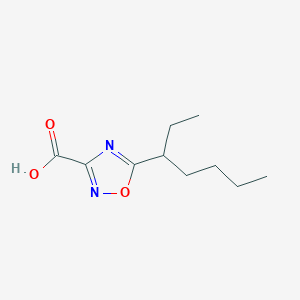
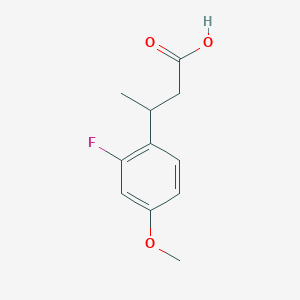
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
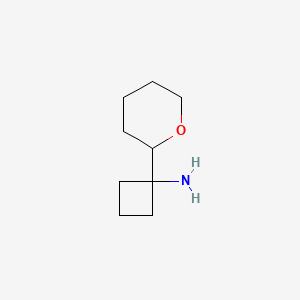
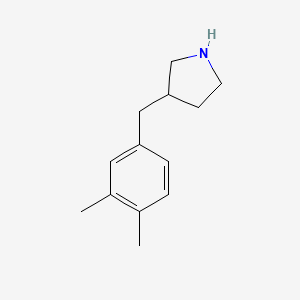
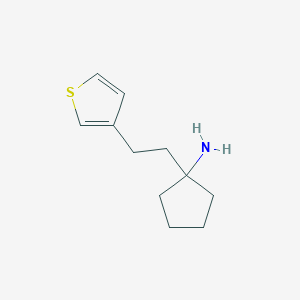


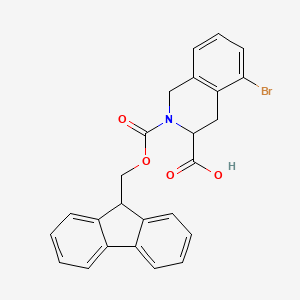

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
